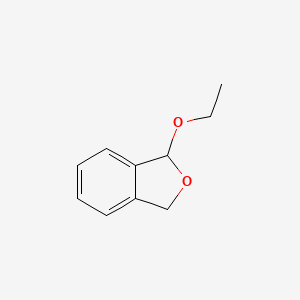

1-Ethoxy-1,3-dihydroisobenzofuran

Description

1-Ethoxy-1,3-dihydroisobenzofuran is a heterocyclic compound featuring a fused benzene and furan ring system, with an ethoxy substituent at the C-1 position. This compound belongs to the broader class of 1,3-dihydroisobenzofurans, which are characterized by their partially saturated furan rings and diverse substitution patterns. The ethoxy group introduces steric and electronic effects that influence its physicochemical properties and reactivity, distinguishing it from hydroxyl- or methoxy-substituted analogs.

Properties

CAS No. |

75802-19-6 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-ethoxy-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C10H12O2/c1-2-11-10-9-6-4-3-5-8(9)7-12-10/h3-6,10H,2,7H2,1H3 |

InChI Key |

AYFBSBRAARJRRH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1C2=CC=CC=C2CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-1,3-dihydroisobenzofuran can be synthesized through several methods. One common approach involves the intramolecular hydroalkoxylation of aromatic alkynols. This method is efficient and transition-metal-free, utilizing cesium carbonate as a promoter . Another method involves the use of gold-catalyzed formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-1,3-dihydroisobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Reduction: Reduction reactions typically involve the use of hydride sources under controlled conditions.

Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles, depending on the desired product.

Major Products:

Scientific Research Applications

1-Ethoxy-1,3-dihydroisobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism by which 1-ethoxy-1,3-dihydroisobenzofuran exerts its effects involves interactions with various molecular targets and pathways. For instance, its radical scavenging activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity is influenced by the compound’s electronic structure and the presence of functional groups that facilitate these interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Methoxy-1,3-dihydroisobenzofuran ()

- Substituent : Methoxy group at C-1.

- Synthesis : Produced via electrochemical methods, yielding 15.5% 1-methoxy derivative alongside dimethoxy and tetramethoxy analogs.

1,5,6,7-Tetrahydroxy-8-methyl-1,3-dihydroisobenzofuran ()

- Substituents : Hydroxyl groups at C-1, C-5, C-6, C-7 and a methyl group at C-6.

- Bioactivity : Exhibits cytotoxicity against cancer cell lines (e.g., IC50 values < 80 µM for breast cancer) .

- Key Difference : Hydroxyl groups enhance hydrogen-bonding capacity, likely improving interactions with biological targets but reducing lipophilicity compared to ethoxy-substituted analogs.

4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran ()

- Substituents : Hydroxyl (C-4, C-6), methoxy (C-5), and methyl (C-7).

- Bioactivity : Demonstrates antioxidant activity (EC50 = 22 µM in DPPH assays) .

- Key Difference: Multiple oxygenated substituents create a redox-active scaffold, contrasting with the single ethoxy group’s electron-donating but non-redox-active nature.

3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid ()

- Substituents: Oxo group at C-3 and an amino-linked benzoic acid moiety.

- Applications: Potential in drug design due to hydrogen-bonding and acidic functionalities .

- Key Difference : The oxo group introduces electron-withdrawing effects, altering reactivity compared to ethoxy’s electron-donating properties.

Table 1: Bioactivity Comparison of Selected 1,3-Dihydroisobenzofuran Derivatives

Key Observations :

- Hydroxyl and methoxy groups at multiple positions enhance bioactivity (e.g., cytotoxicity, antioxidant effects) but may limit bioavailability due to high polarity.

- Ethoxy substitution could balance lipophilicity and metabolic stability, though direct activity data is lacking in the evidence.

Physicochemical Properties

Table 2: Substituent Effects on Properties

| Substituent | Electronic Effect | Steric Bulk | Polarity |

|---|---|---|---|

| Ethoxy (C-1) | Electron-donating | Moderate | Moderate |

| Methoxy (C-1) | Electron-donating | Low | Moderate |

| Hydroxyl (C-1) | Electron-donating | Low | High |

| Oxo (C-3) | Electron-withdrawing | N/A | High |

- Ethoxy’s moderate bulk and electron-donating nature may enhance membrane permeability compared to hydroxylated analogs.

Biological Activity

1-Ethoxy-1,3-dihydroisobenzofuran (CAS No. 75802-19-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 176.21 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 75802-19-6 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | This compound |

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. Research conducted on various cancer cell lines has demonstrated that this compound induces cytotoxic effects, leading to reduced cell viability and proliferation.

Case Studies

- In Vitro Studies : In a study involving human breast carcinoma cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspases .

- In Vivo Studies : Animal models treated with this compound exhibited a marked reduction in tumor size compared to control groups. Histological analysis revealed significant necrosis within tumor tissues, suggesting effective tumor suppression mechanisms .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G0/G1 phase, preventing further cellular division and growth .

- Reactive Oxygen Species (ROS) Production : It has been suggested that the compound may increase ROS levels within cells, contributing to oxidative stress and enhancing its cytotoxic effects against cancer cells .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with similar compounds known for their biological activity.

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Methyl-6-phenylpyrimidine | Anticancer | Tyrosine kinase inhibition |

| 4-Hydroxycoumarin | Antimicrobial | DNA intercalation |

| Curcumin | Anti-inflammatory | NF-kB pathway inhibition |

This comparison highlights the unique properties of this compound in terms of its specific mechanisms of action and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.